molecular formula C18H19N3O3 B12352661 3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione

Cat. No.: B12352661
M. Wt: 325.4 g/mol
InChI Key: SWBXXTARFJHBCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

RH-34 is synthesized by modifying ketanserin. The synthetic route involves replacing the 4-(p-fluorobenzoyl)piperidine group of ketanserin with an N-(2-methoxybenzyl) moiety . The reaction conditions typically involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and temperature control to ensure the desired structural modifications.

Industrial Production Methods

While specific industrial production methods for RH-34 are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for industrial applications. This would involve optimizing reaction conditions for larger-scale production, ensuring purity, and maintaining consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

RH-34 undergoes various chemical reactions, including:

    Oxidation: RH-34 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, altering its chemical structure and properties.

    Substitution: RH-34 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while reduction could produce reduced forms of RH-34 with altered pharmacological properties.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione

InChI

InChI=1S/C18H19N3O3/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23/h2-9,14,19H,10-12H2,1H3

InChI Key

SWBXXTARFJHBCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCN2C(=O)C3C=CC=CC3=NC2=O

Origin of Product

United States

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